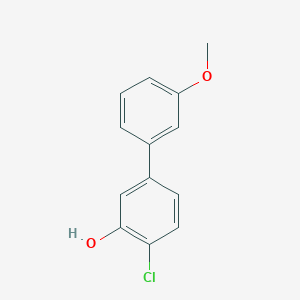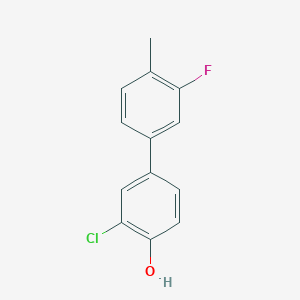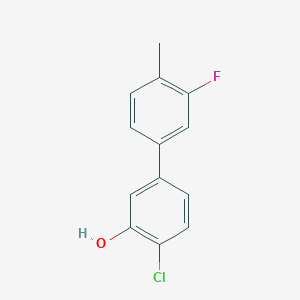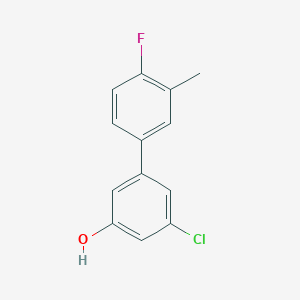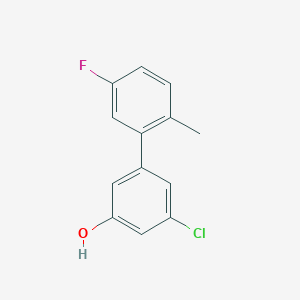
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% (CFMPP) is an organic compound that has a wide range of applications in the scientific research field. It is used in a variety of syntheses, such as in the production of pharmaceuticals, agrochemicals, and materials. It also has numerous biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has numerous applications in the scientific research field. It is used in the production of pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of organic compounds, such as dyes, pigments, and fragrances. In addition, it is used in the synthesis of heterocycles, such as thiophene, pyridine, and imidazole. Furthermore, it is used in the synthesis of polymers, such as polyesters, polyamides, and polyurethanes.
Mecanismo De Acción
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% acts as a catalyst in organic reactions, promoting the formation of new bonds between molecules. It is also used as a reagent in the synthesis of organic compounds, such as dyes, pigments, and fragrances. Furthermore, it is used in the synthesis of heterocycles, such as thiophene, pyridine, and imidazole.
Biochemical and Physiological Effects
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has numerous biochemical and physiological effects. It is known to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also known to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, it is known to have antioxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has numerous advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of syntheses. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is also toxic and can be hazardous if not handled properly. Additionally, it is insoluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are numerous potential future directions for 3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%. One of the most promising is its potential use in the development of new drugs and treatments for various diseases. Additionally, it could be used in the development of new materials, such as polymers and heterocycles. Furthermore, it could be used in the synthesis of dyes, pigments, and fragrances. Finally, it could be used in the development of new agrochemicals and pesticides.
Métodos De Síntesis
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% can be synthesized using a variety of methods, such as the Grignard reaction, Wittig reaction, and the Suzuki coupling reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal to form an alkyl magnesium halide, which can then be reacted with an aldehyde or ketone to form an alcohol. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium ylide to form an alkene. The Suzuki coupling reaction involves the reaction of an organoboron compound with an organohalide to form a C-C bond.
Propiedades
IUPAC Name |
3-chloro-5-(5-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-11(15)7-13(8)9-4-10(14)6-12(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBCBXJFITGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685906 |
Source


|
| Record name | 5-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(5-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261908-36-4 |
Source


|
| Record name | 5-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

